molecular formula C21H23Cl2N5O2S B1683998 2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide CAS No. 847559-80-2

2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B1683998
M. Wt: 480.4 g/mol
InChI Key: WJUNQSYQHHIVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Synthesis Analysis

The synthesis of similar compounds involves a self-cyclization reaction performed in the presence of NaOH . Another synthetic approach involves a reaction with 2,4,6-trichloropyrimidine and ethanolamine under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a thieno ring, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

Pyrimidines exhibit a range of chemical reactivities. For instance, 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives have been investigated for their chemical characteristics and reactivities .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Novel Pyrimidine Derivatives : Pyrimidine derivatives, including thieno[2,3-d]pyrimidines, have been synthesized for potential applications in pharmacology and materials science. These compounds, which include analogs of the specified chemical, are often prepared via complex reactions and can lead to various fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Development of Antianaphylactic Agents : Some pyrimidine derivatives have shown potential antianaphylactic activity. These compounds, created through reactions involving thieno[2,3-d]pyrimidines, indicate a possible application in treating allergic reactions (Wagner, Vieweg, & Leistner, 1993).

Biological and Medicinal Applications

  • Antibacterial and Anti-Inflammatory Properties : Novel pyrimidine derivatives have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. These findings suggest potential therapeutic applications of these compounds in treating infections and inflammation (A.S.Dongarwar et al., 2011).

  • Anticancer and Anti-5-lipoxygenase Activities : Pyrimidine derivatives have been evaluated for their potential anticancer and anti-5-lipoxygenase activities, suggesting their use in cancer therapy and inflammation-related disorders (Rahmouni et al., 2016).

  • Antifolate Targeting Thymidylate and Purine Nucleotide Biosynthesis : Certain pyrimidine derivatives have been designed as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, indicating their potential as multitargeted antifolates for cancer treatment (Liu et al., 2015).

  • Antimicrobial Activity : Novel derivatives of thieno[2,3-d]pyrimidines have shown significant antimicrobial activity, highlighting their potential application in combating bacterial and fungal infections (Kolisnyk et al., 2015).

Chemical and Pharmacological Research

  • Inhibition of NF-kappaB and AP-1 Gene Expression : Studies on pyrimidine derivatives have focused on inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, suggesting applications in regulating gene expression for therapeutic purposes (Palanki et al., 2000).

  • Synthesis of Pyrazolo[3,4-d]pyrimidines : Research into synthesizing pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol, provides insights into creating compounds with potential applications in treating metabolic disorders and other diseases (Hildick & Shaw, 1971).

  • Microwave-Mediated Synthesis of Pyrimidines : Microwave irradiation has been used for the solvent-free synthesis of pyrimido[1,2-a]pyrimidines, offering a more efficient method for creating these compounds for further research and application (Eynde et al., 2001).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding inhalation, skin contact, and ingestion. Personal protective equipment such as gloves, goggles, and protective clothing should be worn during handling .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological effects and potential therapeutic applications. Pyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

properties

IUPAC Name

2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUNQSYQHHIVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649095
Record name 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

CAS RN

847559-80-2
Record name 2-Amino-4-{2,4-dichloro-5-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 3
2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.